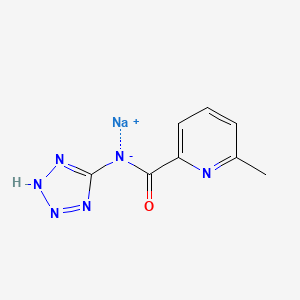

UNII-D7L2J8KXP4

Description

UNII-D7L2J8KXP4 is a Unique Ingredient Identifier (UNII) assigned by the U.S. Food and Drug Administration (FDA) to unambiguously identify a specific molecular entity. The UNII system ensures precise tracking of substances in regulatory contexts, such as drug development and safety monitoring . Regulatory submissions for substances like this compound require comprehensive data on synthesis, purity, and characterization, including spectral (NMR, IR) and analytical (elemental analysis, chromatography) evidence .

Properties

CAS No. |

83282-09-1 |

|---|---|

Molecular Formula |

C8H7N6NaO |

Molecular Weight |

226.17 g/mol |

IUPAC Name |

sodium;6-methyl-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C8H8N6O.Na/c1-5-3-2-4-6(9-5)7(15)10-8-11-13-14-12-8;/h2-4H,1H3,(H2,9,10,11,12,13,14,15);/q;+1/p-1 |

InChI Key |

RYUBOCZNGCDGOU-UHFFFAOYSA-M |

SMILES |

CC1=NC(=CC=C1)C(=O)[N-]C2=NNN=N2.[Na+] |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)NC2=NN=N[N-]2.[Na+] |

Synonyms |

6-methyl-N-(1H-tetrazol-5-yl)-2-pyridinecarboxamide 6-MTPC TA 5707 TA 5707F TA-5707 TA-5707F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UNII-D7L2J8KXP4 typically involves the formation of the tetrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a nitrile with sodium azide in the presence of a catalyst such as nickel(II) oxide nanoparticles . This method is advantageous due to its high yield, short reaction time, and the ability to reuse the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of environmentally friendly catalysts and solvents is emphasized to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

UNII-D7L2J8KXP4 can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the tetrazole ring or the pyridine ring, leading to different derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while substitution reactions can introduce various functional groups onto the tetrazole or pyridine rings .

Scientific Research Applications

UNII-D7L2J8KXP4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of UNII-D7L2J8KXP4 involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate specific pathways, leading to the desired biological effects . The compound’s stability and resistance to metabolic degradation enhance its efficacy and duration of action .

Comparison with Similar Compounds

Research Findings and Data Gaps

Key Research Trends

- Synthesis Optimization : emphasizes rigorous characterization of new compounds, including melting points, spectral data, and purity assessments—standards applicable to this compound.

- Structural Elucidation : Journals like Compounds () prioritize detailed structural analyses, which are critical for distinguishing this compound from analogues.

Limitations in Available Data

- The absence of explicit structural or bioactivity data for this compound in the provided evidence limits direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.